(4-Methylpyrimidin-2-YL)methanamine
Overview
Description
“(4-Methylpyrimidin-2-YL)methanamine” is a chemical compound with the molecular formula C6H9N3 . It is used for research purposes. The hydrochloride form of this compound has a molecular weight of 159.62 g/mol .
Synthesis Analysis
The synthesis of “this compound” involves the use of hydrogen in methanol . In one method, a nitrogen-flushed solution of the compound is stirred under a balloon of hydrogen for 3 hours . In another method, the compound is hydrogenated at 55 psi for 2 hours in a mixture of methanol and aqueous ammonium hydroxide .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H9N3.ClH/c1-5-2-3-8-6 (4-7)9-5;/h2-3H,4,7H2,1H3;1H . This indicates the presence of a pyrimidine ring with a methyl group at the 4th position and a methanamine group at the 2nd position .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in an inert atmosphere . The hydrochloride form of this compound has a molecular weight of 159.62 g/mol .Scientific Research Applications
Bone Disorders Treatment
Pyrimidine derivatives have been identified as potential treatments for bone disorders. A compound with a 2-aminopyrimidine template was discovered to target the Wnt beta-catenin cellular messaging system, showing a dose-dependent increase in trabecular bone formation rate in ovariectomized rats (Pelletier et al., 2009).
Catalysis and Polymerization
Pyrimidine-containing ligands have been utilized in the synthesis of zinc(II) complexes that efficiently initiated the ring-opening polymerization (ROP) of rac-lactide, showing a preference for heterotactic polylactide (PLA), which is significant for producing biodegradable polymers with specific configurations (Kwon et al., 2015).
Anticonvulsant Agents
Schiff bases of pyrimidine derivatives have been synthesized and screened for anticonvulsant activity, demonstrating protection against seizures in various models. This highlights the potential of pyrimidine-based compounds in developing new anticonvulsant drugs (Pandey & Srivastava, 2011).
Antimicrobial Activities
Quinoline derivatives carrying 1,2,3-triazole moieties, which can be structurally related to pyrimidine derivatives, have shown moderate to very good antibacterial and antifungal activities, suggesting the utility of such compounds in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Safety and Hazards
“(4-Methylpyrimidin-2-YL)methanamine” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact during pregnancy/while nursing .
Mechanism of Action
Target of Action
Similar compounds based on 2-aminopyrimidin-4 (3h)-one have been used in the design of biologically active compounds, including those with antiviral and antitumor activities .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that can result in antiviral and antitumor activities .
Biochemical Pathways
Related compounds have been shown to impact several biochemical pathways, leading to the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .
Pharmacokinetics
More research is needed to understand the pharmacokinetics of this compound .
Result of Action
Related compounds have shown antiviral and antitumor activities .
Properties
IUPAC Name |
(4-methylpyrimidin-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-2-3-8-6(4-7)9-5/h2-3H,4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVLWFLZWJQUQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101301836 | |
Record name | 4-Methyl-2-pyrimidinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101301836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933682-85-0 | |
Record name | 4-Methyl-2-pyrimidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933682-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-pyrimidinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101301836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Methyl-2-pyrimidinyl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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